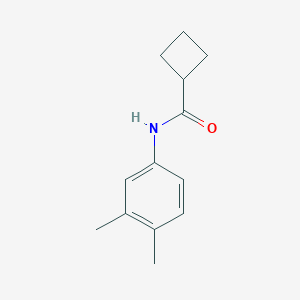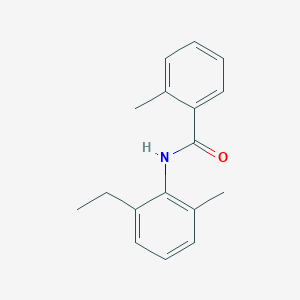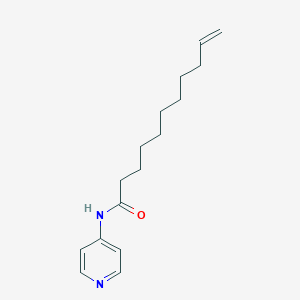![molecular formula C18H28N2O2 B290960 N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
N-[4-(acetylamino)phenyl]decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]decanamide, also known as ADAM-10 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in treating various diseases, including cancer, Alzheimer's disease, and inflammation.
Mécanisme D'action
N-[4-(acetylamino)phenyl]decanamide works by inhibiting the activity of N-[4-(acetylamino)phenyl]decanamide. This protein is responsible for cleaving various proteins, including amyloid precursor protein (APP) and Notch. By inhibiting N-[4-(acetylamino)phenyl]decanamide, N-[4-(acetylamino)phenyl]decanamide prevents the cleavage of these proteins, which can lead to the accumulation of toxic products and the progression of various diseases.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]decanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of N-[4-(acetylamino)phenyl]decanamide, leading to a reduction in the cleavage of various proteins. In vivo studies have also shown that N-[4-(acetylamino)phenyl]decanamide can reduce the progression of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)phenyl]decanamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it easier to study. It is also relatively easy to synthesize, which makes it readily available for research. However, there are also limitations to its use in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[4-(acetylamino)phenyl]decanamide. One potential area of research is the development of more potent N-[4-(acetylamino)phenyl]decanamide inhibitors. Another area of research is the study of the compound's potential applications in treating other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]decanamide involves the reaction between 4-aminobenzoic acid and decanoyl chloride in the presence of triethylamine. The resulting compound is then acetylated to produce the final product. This synthesis method has been studied and optimized for its efficiency and yield.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]decanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as an N-[4-(acetylamino)phenyl]decanamide inhibitor. N-[4-(acetylamino)phenyl]decanamide is a protein that plays a crucial role in the progression of various diseases, including cancer and Alzheimer's disease. By inhibiting N-[4-(acetylamino)phenyl]decanamide, N-[4-(acetylamino)phenyl]decanamide has shown potential in slowing down the progression of these diseases.
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)decanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-10-18(22)20-17-13-11-16(12-14-17)19-15(2)21/h11-14H,3-10H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
RKZDPJAPGDKIPH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
SMILES canonique |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)


![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)







